REACTION_CXSMILES
|
C([Li])(C)(C)C.[C:6]([O:10][C:11]([NH:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=1)=[O:12])([CH3:9])([CH3:8])[CH3:7].[C:22](=[O:24])=[O:23].O>O1CCCC1>[C:6]([O:10][C:11]([NH:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[C:15]=1[C:22]([OH:24])=[O:23])=[O:12])([CH3:9])([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
57.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0°
|
Type
|
DISTILLATION
|
Details
|
The tetrahydrofuran and the pentane were distilled off
|
Type
|
WASH
|
Details
|
the aqueous phase was washed twice with ether
|
Type
|
EXTRACTION
|
Details
|
The acidic aqueous phase was extracted three times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The beige solid obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C(=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |